5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring. The presence of a 4-chlorophenyl group attached to the pyridine ring adds to its unique chemical properties. Compounds in this family are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are tyrosine kinase and cyclin-dependent kinase (CDK4) . These kinases play a crucial role in cell signaling pathways, regulating cell growth and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of tyrosine kinase and CDK4 disrupts the normal signaling pathways, leading to the arrest of cell growth and proliferation . The specific binding interactions of this compound with its targets have been elucidated through molecular docking studies .
Biochemical Pathways
The inhibition of tyrosine kinase and CDK4 affects multiple biochemical pathways. These include the ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , phosphodiesterase , KRAS and fibroblast growth factor receptors pathways . The disruption of these pathways leads to downstream effects such as the arrest of cell growth and proliferation .
Pharmacokinetics
One study suggests that similar compounds have good oral bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation. This is achieved through the disruption of normal cell signaling pathways by inhibiting the activity of tyrosine kinase and CDK4 . This leads to the arrest of the cell cycle, thereby exerting its antiproliferative effects .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Chemical Reactions Analysis
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Research: The compound is evaluated for its antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
API-1: A promising antiproliferative agent with a similar core structure.
TKI-28: A tyrosine kinase inhibitor with notable biological activity.
CDK-4 Inhibitors: Compounds that inhibit cyclin-dependent kinases, showing potential in cancer therapy.
These compounds share a common pyrido[2,3-d]pyrimidine core but differ in their substituents and specific biological activities, highlighting the versatility and potential of this chemical family .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-3-1-7(2-4-8)9-5-6-15-11-10(9)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQXJKUNIXZWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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